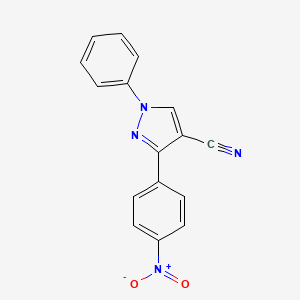
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as Cpp, is a synthetic compound that belongs to the class of piperidine derivatives. Cpp has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain, which may provide insights into the underlying mechanisms of various neurological and psychiatric disorders. However, one of the limitations of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is to further investigate its potential therapeutic effects in animal models of various neurological and psychiatric disorders. Another direction is to explore its potential use in combination with other drugs or therapies. Additionally, further studies are needed to better understand the exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine and its potential for off-target effects.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(2-chlorobenzyl)piperidine with pyrrolidine-1-carboxylic acid, followed by the addition of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of drug addiction, particularly for its ability to reduce drug-seeking behavior in animals.
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-6-2-1-5-15(16)13-19-11-7-14(8-12-19)17(21)20-9-3-4-10-20/h1-2,5-6,14H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRWDXZXOIIUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5868946.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)




![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)